Superior Potency in LPS-Stimulated Murine Peritoneal Macrophages: 8-Deoxylactucin vs. Eupatolide
In a direct comparative study using LPS-stimulated murine peritoneal macrophages, 8-deoxylactucin inhibited nitric oxide (NO) production with an IC50 of 2.81 μM, demonstrating superior potency to the structurally related guaianolide eupatolide (IC50 = 4.38 μM) under identical assay conditions [1]. This 1.56-fold greater potency was achieved without suppression of cell viability, indicating a genuine immunomodulatory effect rather than cytotoxicity [1].
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 = 2.81 μM |
| Comparator Or Baseline | Eupatolide: IC50 = 4.38 μM |
| Quantified Difference | 8-Deoxylactucin is 1.56-fold more potent (lower IC50 by 1.57 μM) |
| Conditions | LPS-stimulated murine peritoneal macrophages, 24-hour incubation, cell viability assay confirmed no cytotoxicity |
Why This Matters
Primary immune cell models better reflect physiological responses than immortalized cell lines, making this potency advantage directly relevant for selecting a lead compound in anti-inflammatory drug discovery.
- [1] Harmatha J, et al. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production. Molecules. 2024;29(14):3289. View Source
